
Phenanthrene, 3,6-difluoro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 3,6-difluoro is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of fluorine atoms at the 3 and 6 positions of the phenanthrene structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 3,6-difluoro typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of fluorinating reagents like sulfur tetrafluoride or cobalt trifluoride. These methods allow for the efficient production of the compound on a larger scale, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 3,6-difluoro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Phenanthrene, 3,6-difluoro has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of phenanthrene, 3,6-difluoro involves its interaction with various molecular targets. In biological systems, it can inhibit ion channels, such as the hERG channel, affecting cardiac function. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without fluorine atoms.
Phenanthrene, 3,6-dichloro: A similar compound with chlorine atoms instead of fluorine.
Phenanthrene, 3,6-dibromo: A similar compound with bromine atoms instead of fluorine.
Uniqueness
Phenanthrene, 3,6-difluoro is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it more versatile in various applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
155449-58-4 |
|---|---|
Molecular Formula |
C14H8F2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
3,6-difluorophenanthrene |
InChI |
InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |
InChI Key |
YYXWAONYDSGVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)

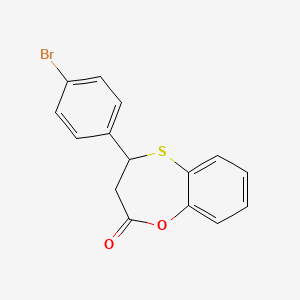
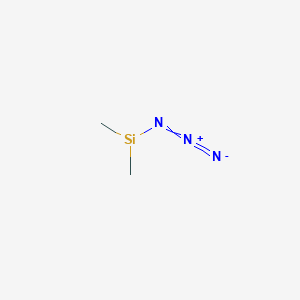
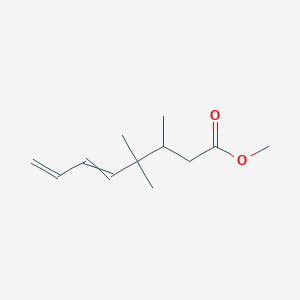
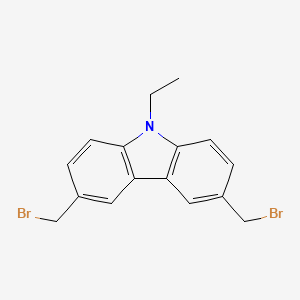
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
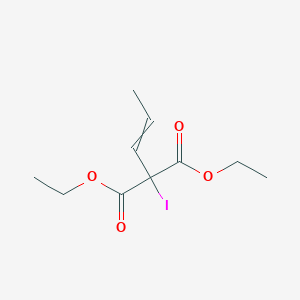
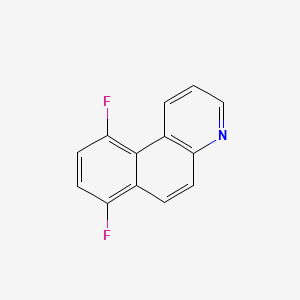
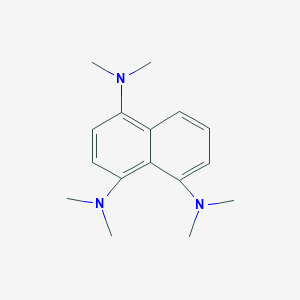
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
